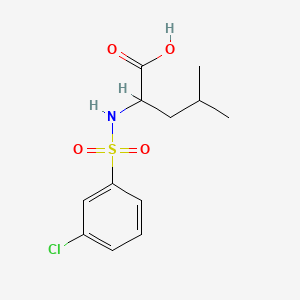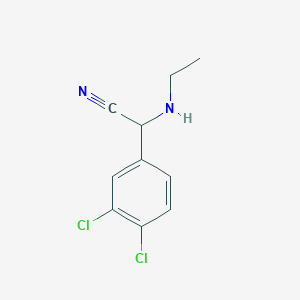![molecular formula C11H13N3O3S B1390975 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amin CAS No. 1177318-35-2](/img/structure/B1390975.png)
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amin
Übersicht
Beschreibung
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.3 g/mol . This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary target of the compound 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase . ATR kinase works together with another kinase, ataxia telangiectasia mutated (ATM), as apical proteins in the DNA damage response (DDR) to maintain genome stability and cell survival .
Mode of Action
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine acts as an inhibitor of the ATR kinase . In circumstances where ATM signaling is compromised, which is a common characteristic of tumor cells, there is greater reliance on ATR to mediate the DDR . The inhibition of ATR by this compound has been shown to enhance the toxicity of DNA damaging chemotherapy to many cancer cells .
Biochemical Pathways
The compound 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine affects the DNA damage response (DDR) pathway . The DDR is a DNA damage surveillance and repair mechanism that can limit the effectiveness of radiotherapy and DNA-damaging chemotherapy . By inhibiting ATR, this compound disrupts the DDR, leading to enhanced toxicity of DNA damaging chemotherapy in cancer cells .
Result of Action
The result of the action of 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is the enhanced toxicity of DNA damaging chemotherapy to many cancer cells . This is achieved through the inhibition of ATR, which disrupts the DDR and leads to decreased cell survival .
Vorbereitungsmethoden
The synthesis of 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the isopropylsulfonyl group: This step involves the sulfonylation of the phenyl ring using isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or the sulfonyl group.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine include:
5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine: This compound has a similar structure but with the isopropylsulfonyl group at a different position on the phenyl ring.
5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine: This compound is a potent anaplastic lymphoma kinase inhibitor and is currently in clinical trials for its anticancer properties.
The uniqueness of 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine lies in its specific substitution pattern and its potential as a kinase inhibitor, which makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7(2)18(15,16)9-5-3-8(4-6-9)10-13-14-11(12)17-10/h3-7H,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVORVIZRWAOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



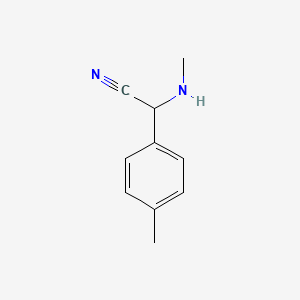
![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)
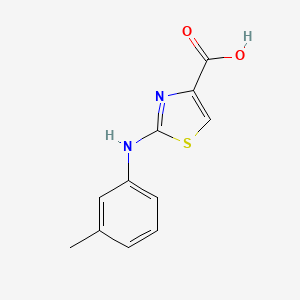
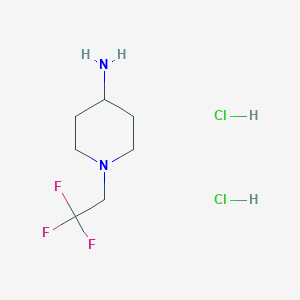

![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)

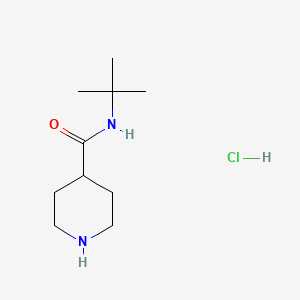

![2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide](/img/structure/B1390911.png)
